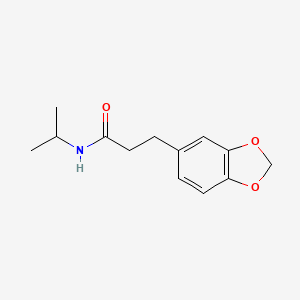

3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)14-13(15)6-4-10-3-5-11-12(7-10)17-8-16-11/h3,5,7,9H,4,6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYJGYKVDAJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237493 | |

| Record name | N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105072-36-4 | |

| Record name | N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105072-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.

Amidation Reaction: The benzodioxole derivative is then subjected to an amidation reaction with isopropylamine under appropriate conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The benzodioxole ring can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to inhibit specific enzymes.

Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used in the synthesis of other bioactive molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide with key analogs, emphasizing structural variations, molecular properties, and inferred functional implications:

Detailed Research Findings and Structural Analysis

Role of the Benzodioxole Moiety

The 1,3-benzodioxole group is a conserved feature in the target compound and analogs like N,3-bis(1,3-benzodioxol-5-yl)-(2E)-propenamide . This moiety contributes to:

- Metabolic Stability : Resistance to oxidative degradation due to electron-rich aromatic system .

- Lipophilicity: LogP values are modulated by the nonpolar benzodioxole ring, enhancing membrane permeability .

Substituent Effects on Bioactivity and Physicochemical Properties

- Conversely, the 4-benzylpiperazine in N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide introduces hydrogen-bonding capacity, which may enhance receptor binding .

Stereochemical and Conformational Considerations

- Isomerism : The MDA 2-aldoxime analog exists as E/Z isomers, which could exhibit divergent biological activities .

- Ring Puckering : Computational studies (e.g., using Cremer-Pople parameters ) could elucidate conformational preferences of the benzodioxole ring, though this data is absent in the evidence.

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential coupling of the benzodioxole moiety with an isopropylamine derivative. Key steps include:

- Step 1: Nucleophilic substitution or amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .

Optimization Tips:- Maintain temperatures between 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Use DMF as a solvent for improved solubility of intermediates .

Q. How can researchers confirm the structural integrity of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

- NMR Spectroscopy: 1H/13C NMR (400–500 MHz, DMSO-d6) to verify proton environments and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to confirm molecular formula (e.g., calculated vs. observed m/z) .

- FT-IR: Identify functional groups (amide C=O stretch ~1650 cm⁻¹, benzodioxole C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility, stability) for novel benzodioxolyl amides?

Methodological Answer:

- Solubility: Perform systematic solvent screens (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis quantification.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

- Data Validation: Use orthogonal methods (e.g., DSC for melting point, dynamic vapor sorption for hygroscopicity) .

Q. How can computational modeling predict the biological activity of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide?

Methodological Answer:

Q. What experimental designs elucidate metabolic pathways in preclinical models?

Methodological Answer:

- Radiolabeled Tracers: Synthesize 14C-labeled compound for in vivo ADME studies .

- LC-MS/MS Metabolite Profiling: Use C18 columns and positive/negative ionization modes to detect phase I/II metabolites .

- In Vitro Hepatocyte Assays: Incubate with human liver microsomes + NADPH to identify oxidative metabolites .

Handling Data Gaps

- Toxicological Data: Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens .

- Reaction Mechanism Ambiguities: Use isotopic labeling (e.g., 18O) or kinetic isotope effects to track bond formation/cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.